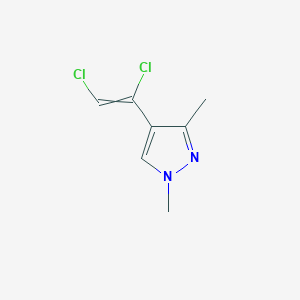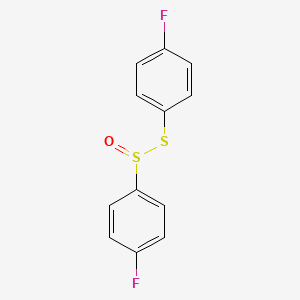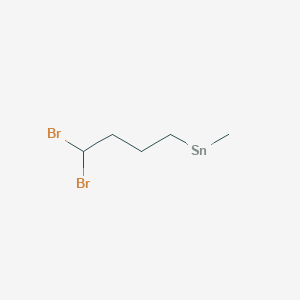
(4,4-Dibromobutyl)(methyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dibromobutyl)(methyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a 4,4-dibromobutyl group and a methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromobutyl)(methyl)stannane typically involves the reaction of 4,4-dibromobutyl halide with a methylstannane precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the coupling of an organotin compound with an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and an aprotic solvent.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
(4,4-Dibromobutyl)(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The bromine atoms in the 4,4-dibromobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4,4-Dibromobutyl)(methyl)stannane has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4,4-Dibromobutyl)(methyl)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis.
Tributyltin hydride: Commonly used in reduction reactions and as a radical initiator.
Dibutyltin oxide: Used in polymer production and as a catalyst.
Uniqueness
(4,4-Dibromobutyl)(methyl)stannane is unique due to its specific structure, which allows for selective reactions and applications. The presence of the 4,4-dibromobutyl group provides additional reactivity compared to other organotin compounds .
特性
CAS番号 |
61222-24-0 |
|---|---|
分子式 |
C5H10Br2Sn |
分子量 |
348.65 g/mol |
IUPAC名 |
4,4-dibromobutyl(methyl)tin |
InChI |
InChI=1S/C4H7Br2.CH3.Sn/c1-2-3-4(5)6;;/h4H,1-3H2;1H3; |
InChIキー |
QSCVMDVQDJEHNH-UHFFFAOYSA-N |
正規SMILES |
C[Sn]CCCC(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
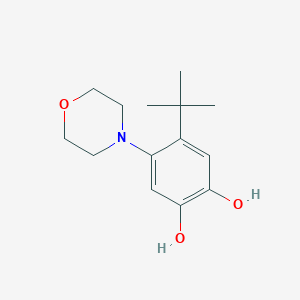
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
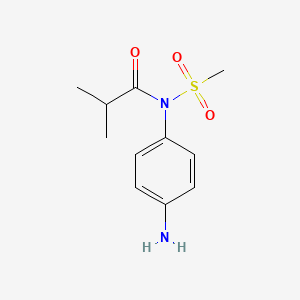
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
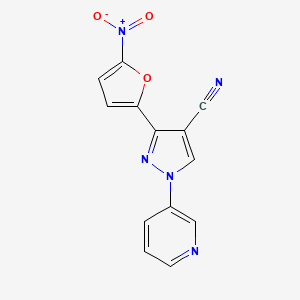
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)
